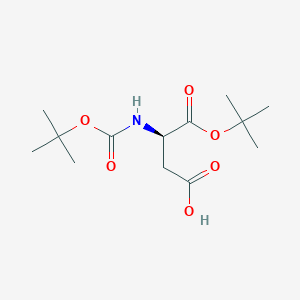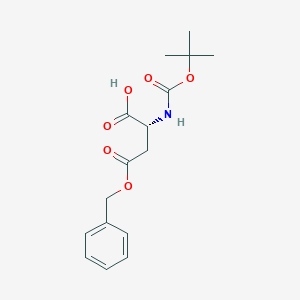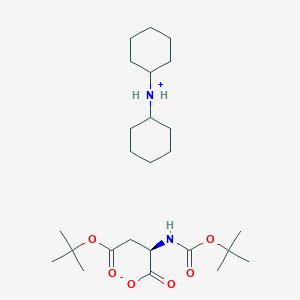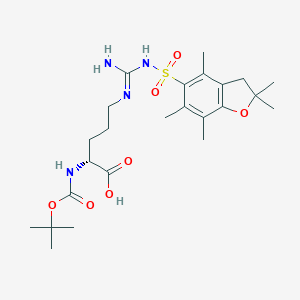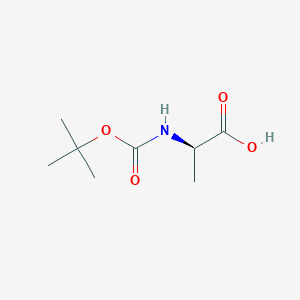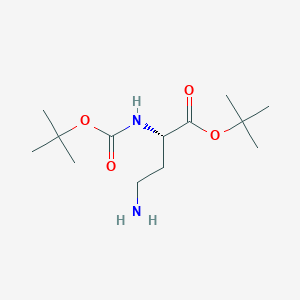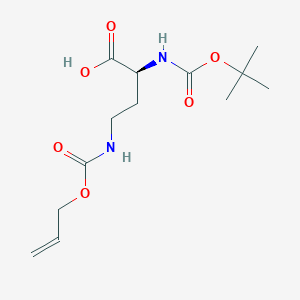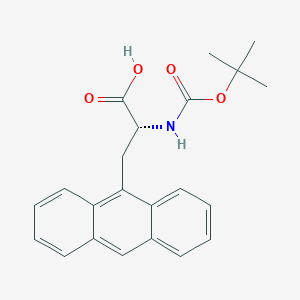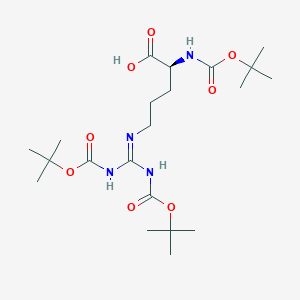
Boc-arg(boc)2-OH
Overview
Description
Boc-Arg(Boc)2-OH is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .
Synthesis Analysis
The synthesis of Boc-Arg(Boc)2-OH involves the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . Another method involves starting from Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine with the presence of diisopropylethylamine (DIEA) .Molecular Structure Analysis
The molecular formula of Boc-Arg(Boc)2-OH is C21H38N4O8 . The InChI code is 1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving Boc-Arg(Boc)2-OH are primarily related to its role as a building block in peptide synthesis . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. The base (usually TEA or DIEA) picks up the proton from the protonated amine. tert-Butyl carbonate breaks down into CO2 (gas) and tert-butoxide .Physical And Chemical Properties Analysis
Boc-Arg(Boc)2-OH has a molecular weight of 474.55 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Application 1: Use as a Preservative
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Boc-Arg(Boc)2-OH has been used in the synthesis of lipophilic arginine esters, which are considered as toxicologically harmless preservatives .
- Methods of Application : Boc-Arg(Boc)2-OH was used in the synthesis of arginine-oleate (Arg-OL) and arginine-decyltetrade- canoate (Arg-DT). The structures were confirmed by FT-IR, 1H NMR, and mass spectroscopy .
- Results or Outcomes : The synthesized Arg-esters showed significantly less cytotoxic and hemolytic activity compared to well-established antimicrobials. They exhibited pronounced antimicrobial properties against Gram-positive and Gram-negative bacteria comparable to that of benzalkonium chloride (BAC) and cetrimide .
Application 2: Synthesis of Amino Acid Prodrug Forms of Cytotoxic Anthraquinones
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Boc-Arg(Boc)2-OH has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones, which have shown anticancer activity .
- Results or Outcomes : The synthesized prodrugs have shown anticancer activity, indicating the potential of Boc-Arg(Boc)2-OH in cancer research .
properties
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464257 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
97745-69-2 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



